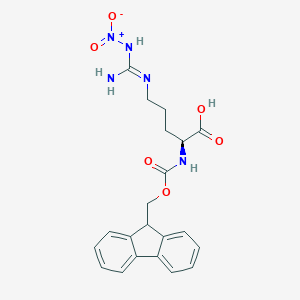

Fmoc-Arg(NO2)-OH

Description

Properties

IUPAC Name |

(2S)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMHIKWOZKQXCJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477488 | |

| Record name | Fmoc-Arg(NO2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58111-94-7 | |

| Record name | Fmoc-Arg(NO2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Arg(NO2)-OH: A Technical Guide to its Chemical Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethyloxycarbonyl)-Nω-nitro-L-arginine, commonly abbreviated as Fmoc-Arg(NO2)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the Fmoc protecting group for the α-amine and the nitro (NO2) group for the guanidino side chain of arginine offers a robust methodology for the synthesis of complex peptides. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its use, and a discussion of its advantages in preventing common side reactions during peptide synthesis.

Core Chemical Properties

This compound is a white to off-white solid powder.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| CAS Number | 58111-94-7 | [2][3][4] |

| Molecular Formula | C21H23N5O6 | [2][3][4] |

| Molecular Weight | 441.44 g/mol | [2][4][5] |

| Appearance | White to Off-White Powder/Solid | [1][3][6] |

| Purity | Typically >96-99% | [1][3][6] |

| Solubility | Soluble in DMF, NMP, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [7][8][9] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2][6] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection of the N-terminal amine, which can be selectively removed under mild basic conditions, typically with piperidine in DMF.[10] The nitro group on the arginine side chain is a strong electron-withdrawing group that effectively reduces the basicity of the guanidino moiety, preventing its interference with the coupling reactions.[11]

A significant advantage of using the nitro protecting group is its stability under the conditions used for Fmoc deprotection and its ability to prevent δ-lactam formation, a common and problematic side reaction associated with other arginine protecting groups like Pbf.[8][12] The nitro group is stable to the standard final cleavage conditions using trifluoroacetic acid (TFA), offering orthogonality in deprotection strategies.[11][13]

Experimental Workflow in SPPS

The following diagram illustrates the typical workflow for incorporating an this compound residue into a growing peptide chain on a solid support.

Caption: Standard workflow for a single coupling cycle using this compound in SPPS.

Experimental Protocols

Fmoc Group Deprotection

This protocol describes the standard procedure for removing the N-terminal Fmoc protecting group from the peptidyl-resin.

Materials:

-

Peptidyl-resin with N-terminal Fmoc group

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Swell the peptidyl-resin in DMF.

-

Treat the resin with a solution of 20% piperidine in DMF for approximately 2-3 minutes.[11][14]

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 5-10 minutes.[11][14]

-

Thoroughly wash the resin multiple times with DMF, followed by DCM, to remove the piperidine and the dibenzofulvene-piperidine adduct.[11]

Coupling of this compound

This protocol details the coupling of this compound to the deprotected N-terminal amine of the peptidyl-resin.

Materials:

-

Deprotected peptidyl-resin

-

This compound

-

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (or HOBt)

-

DMF or N-butylpyrrolidinone (NBP)

Procedure:

-

In a separate vessel, dissolve this compound (typically 1.5-3 equivalents relative to the resin loading), an equivalent amount of OxymaPure, and DIC in DMF or NBP.[8][11]

-

Add the prepared coupling solution to the swollen, deprotected peptidyl-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[8][11] The reaction progress can be monitored using a qualitative method such as the Kaiser test.

-

Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.

On-Resin Deprotection of the Nitro (NO2) Group

The nitro group can be removed while the peptide is still attached to the solid support, which is advantageous for the synthesis of certain complex peptides.

Materials:

-

Peptidyl-resin containing Arg(NO2)

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Phenol

-

Aqueous hydrochloric acid (HCl)

-

2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

Prepare a deprotection cocktail consisting of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[8][11]

-

Add the deprotection cocktail to the peptidyl-resin.

-

Heat the reaction mixture to 55°C.[8][11] The reaction time can be monitored by analyzing a cleaved aliquot via HPLC.

-

After completion, drain the deprotection solution and wash the resin thoroughly with 2-MeTHF, DMF, and DCM.[11]

Final Cleavage and Global Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing acid-labile side-chain protecting groups. Note that the nitro group is stable under these standard TFA cleavage conditions.[11]

Materials:

-

Dry peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) as a scavenger

-

Water

-

Cold diethyl ether

Procedure:

-

Prepare a cleavage cocktail, typically consisting of TFA/TIS/H2O in a ratio of 95:2.5:2.5.[8][11]

-

Add the cleavage cocktail to the dry peptidyl-resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature with occasional agitation.[11]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[11]

-

Isolate the precipitated peptide by centrifugation and decantation of the ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.[11]

Deprotection Pathways

The following diagrams illustrate the chemical logic of the Fmoc and Nitro group deprotection steps.

Caption: Deprotection schemes for the Fmoc and Nitro protecting groups.

Conclusion

This compound is a highly valuable derivative for peptide synthesis due to the stability of the nitro protecting group and its ability to mitigate common side reactions. The orthogonal deprotection strategy, where the Fmoc group is removed under basic conditions and the nitro group can be removed reductively or remains stable during standard TFA cleavage, provides chemists with significant flexibility in designing synthetic routes for complex peptides. The protocols outlined in this guide provide a foundation for the successful application of this compound in research and development.

References

- 1. ruifuchem.com [ruifuchem.com]

- 2. 58111-94-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C21H23N5O6 | CID 12096824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | CAS:58111-94-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. genscript.com [genscript.com]

- 11. benchchem.com [benchchem.com]

- 12. [PDF] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

Fmoc-Arg(NO2)-OH: A Comprehensive Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification methods for Fmoc-Arg(NO2)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-Nω-nitro-L-arginine), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines established experimental protocols, presents quantitative data for comparative analysis, and illustrates key workflows through detailed diagrams.

Introduction

This compound is an essential amino acid derivative used in the synthesis of peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups commonly used in SPPS. The nitro (-NO2) group protects the guanidino function of the arginine side chain, preventing side reactions during peptide elongation. The nitro group is a strong electron-withdrawing group that reduces the basicity of the guanidino moiety.[1] Recent studies have demonstrated that the use of the nitro protecting group can prevent the formation of δ-lactam, a significant side reaction that can terminate peptide chain elongation.[1]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of Nω-nitro-L-arginine with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Synthesis via Fmoc-Cl

This method involves the reaction of Nω-nitro-L-arginine with Fmoc-Cl in the presence of a base.

Experimental Protocol:

-

Dissolution: Dissolve Nω-nitro-L-arginine (1.0 eq) in a 10% solution of anhydrous sodium carbonate in water.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reaction: Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise to the cooled amino acid solution while stirring vigorously. Maintain the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to proceed at 0°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, pour the mixture into ice-water.

-

Acidify the aqueous solution to pH 2 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Synthesis via Fmoc-OSu

This method utilizes the less reactive but more selective Fmoc-OSu reagent.

Experimental Protocol:

-

Dissolution: Dissolve Nω-nitro-L-arginine (1.0 eq) in a mixture of acetone and water (1:1).

-

Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.

-

Reaction: Add Fmoc-OSu (1.05 eq) to the solution and stir at room temperature overnight.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up:

-

Remove the acetone under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude product.

-

Purification of this compound

Purification of the crude this compound is crucial to ensure high purity for successful peptide synthesis. The most common methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds.

Experimental Protocol:

-

Solvent Selection: A common solvent system for the recrystallization of Fmoc-amino acids is ethyl acetate/hexane.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Crystallization: Gradually add hexane to the hot solution until turbidity is observed.

-

Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold hexane.

-

Drying: Dry the purified crystals under vacuum.

Column Chromatography

Flash column chromatography can be employed for the purification of this compound, particularly for removing closely related impurities.

Experimental Protocol:

-

Stationary Phase: Silica gel (230-400 mesh) is typically used as the stationary phase.

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a common mobile phase.

-

Packing the Column: Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with the solvent gradient, collecting fractions.

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

| Parameter | Synthesis via Fmoc-Cl | Synthesis via Fmoc-OSu | Purification (Recrystallization) |

| Typical Yield | 80-90% | 85-95% | >90% recovery |

| Purity (HPLC) | >95% (crude) | >97% (crude) | >99% |

| Melting Point | 132-134 °C | 132-134 °C | 133-135 °C |

| Specific Rotation | +6.5° (c=1, DMF) | +6.5° (c=1, DMF) | +6.6° (c=1, DMF) |

Table 1: Quantitative Data for the Synthesis and Purification of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a stable derivative suitable for use in automated peptide synthesizers.

Coupling Protocol

Experimental Protocol:

-

Resin Swelling: Swell the resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF.[1]

-

Coupling: Prepare a solution of this compound (1.5 eq.), a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (1.5 eq.), and an additive like OxymaPure® (1.5 eq.) in DMF. Add this solution to the deprotected resin and allow the reaction to proceed for 1-2 hours at room temperature.[1]

-

Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser test.[1]

-

Washing: After complete coupling, wash the resin with DMF, DCM, and methanol (MeOH), and then dry under vacuum.[1]

On-Resin Deprotection of the Nitro Group

The nitro protecting group can be removed while the peptide is still attached to the solid support.

Experimental Protocol:

-

Deprotection Cocktail: Prepare a solution of 2 M tin(II) chloride dihydrate (SnCl2·2H2O), 0.04 M phenol, and 0.2 M aqueous HCl in 2-methyltetrahydrofuran (2-MeTHF).[1]

-

Resin Treatment: Add the deprotection cocktail to the peptidyl-resin and heat the mixture to 55°C.[1]

-

Monitoring: The reaction progress can be monitored by HPLC analysis of a cleaved aliquot.[1]

-

Washing: Once the deprotection is complete, drain the solution and wash the resin thoroughly with 2-MeTHF, DMF, DCM, and MeOH.[1]

Visualizations

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the use of this compound in Solid-Phase Peptide Synthesis.

References

Navigating the Matrix: A Technical Guide to the Solubility of Fmoc-Arg(NO2)-OH in SPPS Solvents

For Researchers, Scientists, and Drug Development Professionals

The successful solid-phase peptide synthesis (SPPS) of arginine-containing peptides is critically dependent on the effective solubilization of the protected amino acid building blocks. Among these, Nα-Fmoc-Nω-nitro-L-arginine (Fmoc-Arg(NO2)-OH) is a key intermediate. The nitro group on the guanidino side chain serves as a protecting group, which, in addition to preventing side reactions, is intended to enhance solubility in the organic solvents commonly employed in SPPS.[1][2] This technical guide provides an in-depth analysis of the solubility of this compound in various SPPS solvents, presents a generalized experimental protocol for solubility determination, and outlines a logical workflow for solvent selection.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound across a wide range of solvents is not extensively documented in publicly available literature. However, existing studies provide key insights into its solubility in commonly used solvents. Research focused on the stability of protected arginine derivatives has successfully prepared solutions of this compound at a concentration of 0.2 M in both N,N-Dimethylformamide (DMF) and N-butylpyrrolidone (NBP), indicating a solubility of at least 88.3 g/L in these solvents under standard laboratory conditions.[1][3][4] Qualitative data from chemical suppliers also indicates its solubility in several other organic solvents.

The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Abbreviation | Molar Mass ( g/mol ) | Density (g/mL) | Solubility |

| N,N-Dimethylformamide | DMF | 73.09 | 0.944 | ≥ 0.2 M (~88.3 g/L)[1][3] |

| N-Methyl-2-pyrrolidone | NMP | 99.13 | 1.028 | Commonly used; good solubility expected[5][6] |

| N-Butylpyrrolidone | NBP | 127.19 | 0.929 | ≥ 0.2 M (~88.3 g/L)[1][3][4] |

| Dichloromethane | DCM | 84.93 | 1.33 | Soluble[7] |

| Dimethyl sulfoxide | DMSO | 78.13 | 1.100 | Soluble[7] |

| Chloroform | - | 119.38 | 1.49 | Soluble[7] |

| Acetone | - | 58.08 | 0.784 | Soluble[7] |

| Ethyl Acetate | - | 88.11 | 0.902 | Soluble[7] |

Note: The value of ≥ 0.2 M is derived from stability studies where solutions were prepared at this concentration. The actual saturation solubility may be higher.

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in a given SPPS solvent by the visual inspection method. This method is suitable for establishing approximate solubility limits for practical use in a research setting.

Objective: To determine the approximate solubility of this compound in a selected SPPS solvent at room temperature.

Materials:

-

This compound (MW: 441.44 g/mol )

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Small volume vials (e.g., 2 mL glass vials) with caps

-

Micropipettes

Procedure:

-

Preparation of a Stock Solution (Optional, for higher precision):

-

Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent to create a concentrated stock solution.

-

-

Initial Solubility Assessment:

-

Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.

-

Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

-

Cap the vial and vortex thoroughly for 2-3 minutes at room temperature.

-

Visually inspect the solution against a well-lit background. If all the solid has dissolved, the compound is soluble at this concentration (in this example, 100 mg/mL).

-

-

Titration to Saturation:

-

If the solid dissolves: Incrementally add pre-weighed portions of this compound to the solution. After each addition, vortex for 2-3 minutes until the solid is fully dissolved. Continue this process until a small amount of solid material no longer dissolves, indicating that the solution is saturated.

-

If the solid does not dissolve: Incrementally add known volumes of the solvent to the vial. After each addition, vortex thoroughly for 2-3 minutes. Continue adding solvent until all the solid is completely dissolved.

-

-

Calculation of Solubility:

-

If solute was added: Calculate the total mass of this compound that was dissolved in the initial volume of the solvent. Express the solubility in g/L or mg/mL.

-

If solvent was added: Calculate the concentration based on the initial mass of this compound and the total volume of solvent required for complete dissolution.

-

-

Equilibration and Confirmation (Optional, for improved accuracy):

-

For a more accurate determination, the saturated solution (with a small amount of excess solid) can be left to equilibrate on a shaker at a constant temperature for several hours.

-

After equilibration, the undissolved solid is allowed to settle, and a sample of the supernatant is carefully removed, diluted, and its concentration is determined using a suitable analytical technique such as UV-Vis spectrophotometry (measuring the absorbance of the Fmoc group).

-

Logical Workflow for Solvent Selection in SPPS

The choice of solvent is a critical parameter in SPPS, impacting not only the solubility of reagents but also resin swelling and reaction kinetics. The following diagram illustrates a logical workflow for selecting an appropriate solvent for the coupling of this compound.

Caption: Workflow for SPPS solvent selection for this compound coupling.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility.

References

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | MDPI [mdpi.com]

- 2. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CAS:58111-94-7 | High Purity | Manufacturer BioCrick [biocrick.com]

Long-Term Stability of Fmoc-Arg(NO2)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the long-term stability of Nα-Fmoc-Nω-nitro-L-arginine (Fmoc-Arg(NO2)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the stability of this reagent under various storage and handling conditions is paramount for ensuring the synthesis of high-quality peptides and obtaining reliable experimental outcomes. This document details recommended storage conditions, potential degradation pathways, and experimental protocols for stability assessment.

Executive Summary

This compound is a highly stable derivative of arginine, particularly valued for its resistance to δ-lactam formation, a common side reaction observed with other protected arginine analogues during peptide synthesis. When stored under appropriate conditions, the solid compound exhibits excellent long-term stability. In solution, particularly in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP), this compound demonstrates remarkable stability, even at elevated temperatures used in modern synthesis protocols. This guide provides quantitative data on its stability and detailed methodologies for its assessment.

Solid-State Stability

The long-term stability of solid this compound is crucial for its shelf-life and performance in peptide synthesis. The primary factors influencing its stability are temperature, moisture, and light.

Recommended Storage Conditions

For optimal long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Storing the compound in a desiccator can further mitigate the risk of hydrolysis. For extended storage periods, temperatures of -20°C are also recommended.[1]

Representative Long-Term Stability Data

While extensive long-term stability data for this compound is not widely published, the following table provides representative data based on the typical stability of Fmoc-amino acids under controlled storage and accelerated conditions.

| Storage Condition | Time (Months) | Purity (%) | Appearance |

| 2-8°C, Dark, Dry | 0 | >99.5 | White to off-white powder |

| 12 | >99.0 | No change | |

| 24 | >98.5 | No change | |

| 36 | >98.0 | No change | |

| 25°C / 60% RH | 0 | >99.5 | White to off-white powder |

| 6 | >98.0 | Slight discoloration possible | |

| 12 | >97.0 | Discoloration possible | |

| 40°C / 75% RH | 0 | >99.5 | White to off-white powder |

| 3 | >96.0 | Discoloration and clumping | |

| 6 | >94.0 | Significant discoloration/clumping |

Note: This data is representative and intended for illustrative purposes. Actual stability may vary based on the specific purity and handling of the material.

In-Solution Stability

The stability of this compound in solution is critical, as it is typically pre-dissolved for use in automated peptide synthesizers.

A key study has demonstrated the exceptional stability of this compound in common SPPS solvents.[2] When dissolved in DMF or NBP at a concentration of 0.2 M and kept at room temperature, this compound was found to be completely stable for at least 10 days .[2] Furthermore, under conditions mimicking peptide coupling (at 45°C in the presence of an activating agent like OxymaPure), this compound also showed total stability .[2]

| Solvent | Temperature | Duration | Stability |

| DMF | Room Temperature | 10 days | Totally Stable[2] |

| NBP | Room Temperature | 10 days | Totally Stable[2] |

| DMF + OxymaPure | 45°C | >4 hours | Totally Stable[2] |

| NBP + OxymaPure | 45°C | >4 hours | Totally Stable[2] |

Degradation Pathways and Side Reactions

Understanding potential degradation pathways is essential for troubleshooting and optimizing peptide synthesis.

δ-Lactam Formation (Inhibited)

A significant advantage of the nitro protecting group is its prevention of δ-lactam formation. This intramolecular cyclization is a common side reaction during the activation of other protected arginine derivatives, leading to chain termination and the formation of deletion sequences.[2] The strong electron-withdrawing nature of the nitro group reduces the nucleophilicity of the side-chain guanidino group, thus inhibiting this unwanted reaction.[2]

Potential Solid-State Degradation Pathways

For solid this compound, potential degradation over long-term storage, especially under suboptimal conditions, can occur through several mechanisms:

-

Hydrolysis: Exposure to moisture can lead to the hydrolysis of the Fmoc group.

-

Autocatalytic Cleavage: Traces of free amines can initiate the cleavage of the Fmoc group, which is an autocatalytic process.

-

Formation of Acetic Acid: Residual solvents from the synthesis of the Fmoc-amino acid, such as ethyl acetate, can hydrolyze to form acetic acid, which can lead to the formation of truncated peptide sequences during synthesis.

Experimental Protocols

Protocol for In-Solution Stability Assessment

This protocol is adapted from a study on the stability of Fmoc-Arg(X)-OH analogues.[2]

-

Preparation of Solutions: Prepare 0.2 M solutions of this compound in DMF and NBP in separate, sealed HPLC vials.

-

Incubation: Store the vials at room temperature. For elevated temperature studies, place the vials in a heating block at 45°C. For studies including an activator, add an equimolar amount of OxymaPure.

-

Sampling: At specified time points (e.g., 0, 24, 48, 72 hours, and up to 10 days), take an aliquot of the solution.

-

Sample Preparation for HPLC: Dilute the aliquot with an appropriate solvent (e.g., 50% acetonitrile in water) to a suitable concentration for HPLC analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A suitable gradient to separate the parent compound from any potential degradants (e.g., 5-95% B over 15 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm and 301 nm (for the Fmoc group).

-

-

Data Analysis: Integrate the peak areas of the chromatograms. The stability is determined by the percentage of the main peak area relative to the total peak area at each time point.

Protocol for Long-Term Solid-State Stability Assessment

-

Sample Storage: Store aliquots of solid this compound under different conditions (e.g., 2-8°C/dark/dry, 25°C/60% RH, 40°C/75% RH).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 12, 24, 36 months).

-

Sample Preparation: Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., DMF or acetonitrile/water) to a known concentration.

-

HPLC Analysis: Perform HPLC analysis as described in section 5.1.

-

Purity Calculation: Calculate the purity of the sample at each time point by comparing the peak area of this compound to the total area of all peaks.

-

Appearance: Visually inspect the sample for any changes in color or physical state.

Conclusion

This compound is a robust and highly stable amino acid derivative for solid-phase peptide synthesis. Its key advantage is the prevention of δ-lactam formation, which contributes to higher purity of the final peptide product. When stored as a solid under recommended conditions of 2-8°C, protected from light and moisture, it exhibits excellent long-term stability. Furthermore, its high stability in solution under typical SPPS conditions makes it a reliable reagent for both manual and automated peptide synthesis. By following the recommended storage and handling guidelines and employing the analytical methods described herein, researchers can ensure the integrity of this compound and achieve successful and reproducible peptide synthesis outcomes.

References

An In-depth Technical Guide to the Fmoc Protection of Arginine's Side Chain

For researchers, scientists, and professionals engaged in drug development, the synthesis of peptides is a cornerstone of their work. Arginine, with its highly basic guanidinium side chain, presents a unique challenge in solid-phase peptide synthesis (SPPS). Effective protection of this functional group is critical to prevent unwanted side reactions and ensure the synthesis of high-purity peptides. This technical guide provides a comprehensive overview of the mechanism of Fmoc (9-fluorenylmethyloxycarbonyl) protection for the arginine side chain, focusing on the most widely used protecting groups, their chemical properties, and the associated experimental protocols.

The Rationale for Arginine Side Chain Protection

The guanidinium group of arginine is strongly nucleophilic and remains protonated under most physiological conditions. During peptide synthesis, this reactive group can lead to several undesirable side reactions if left unprotected. These include, but are not limited to:

-

Acylation: The guanidinium group can be acylated by the activated C-terminus of the incoming amino acid, leading to branched peptide impurities.

-

δ-Lactam Formation: A significant side reaction involves the intramolecular cyclization of an activated arginine residue to form a stable δ-lactam, which terminates the peptide chain elongation.[1] This side reaction consumes the activated arginine, leading to lower yields and the formation of deletion peptides where the arginine residue is missing.[2]

-

Modification during Cleavage: During the final cleavage of the peptide from the resin, reactive species can modify the unprotected guanidinium group.

To circumvent these issues, the arginine side chain is temporarily protected with a group that is stable throughout the synthesis cycles but can be removed cleanly during the final deprotection step. In Fmoc-based SPPS, this requires a protecting group that is stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but labile to the strong acidic conditions of the final cleavage (e.g., trifluoroacetic acid, TFA).[3][4]

Common Protecting Groups for the Arginine Side Chain in Fmoc SPPS

Several protecting groups have been developed for the arginine side chain in Fmoc chemistry. The most common are sulfonyl-based derivatives that decrease the nucleophilicity of the guanidinium group. The choice of protecting group is critical and can significantly impact the efficiency of peptide synthesis.

Fmoc-Arg(Pbf)-OH is the most widely used derivative for incorporating arginine in Fmoc-SPPS.[3][5] The Pbf group offers a good balance of stability under basic conditions and lability in strong acids.[3] It is designed to effectively shield the guanidine group, preventing side reactions and ensuring high yields.[3]

Similar to Pbf, the Pmc group is another sulfonyl-based protecting group. While effective, it is generally less acid-labile than Pbf, requiring longer cleavage times or harsher acidic conditions for complete removal.[3][6]

The Mtr group is also acid-labile but is less commonly used due to its lower stability compared to Pbf and Pmc.[3][7] Peptides containing multiple Arg(Mtr) residues often require extended deprotection times.[7]

The tosyl group is a more traditional protecting group for arginine. However, its removal requires very strong acids like anhydrous hydrogen fluoride (HF), which are less compatible with standard Fmoc-SPPS cleavage conditions.[8] During cleavage, the released tosyl group can also lead to side reactions with other sensitive residues like tryptophan.[6]

While typically used for Nα-protection in Boc-SPPS, Boc groups can also be used for side-chain protection of arginine as Fmoc-Arg(Boc)2-OH. This derivative, however, often requires harsher deprotection conditions.[3]

Quantitative Data Summary

The selection of an appropriate arginine protecting group can be guided by quantitative data on their performance in peptide synthesis. The following tables summarize key data points for the most common protecting groups.

| Protecting Group | Cleavage Conditions | Peptide Yield (%) | Reference |

| Pmc | 3-hour TFA treatment | 46 | [9] |

| Pbf | 3-hour TFA treatment | 69 | [9] |

Table 1: Comparison of Peptide Yield with Different Arginine Protecting Groups.

| Derivative | Solvent | Stability | Observation | Reference |

| Fmoc-Arg(Boc)2-OH | DMF, NBP | Slowly degrades over time | Mainly forms the mono-protected derivative. Solutions can be kept for up to one week. | [10] |

| Fmoc-Arg(Pbf)-OH | DMF, NBP | Stable | No significant degradation observed over a prolonged period. | [10] |

Table 2: Stability of Fmoc-Protected Arginine Derivatives in Solution.

| Side Reaction | Arginine Derivative | Conditions | Extent of Side Reaction | Mitigation Strategy | Reference |

| δ-Lactam Formation | Fmoc-Arg(Pbf)-OH | Activation with coupling reagents | Can be significant, leading to deletion peptides. | Repetitive couplings, optimized coupling protocols. | [1][2] |

| Tryptophan Alkylation | Fmoc-Arg(Pmc)-OH | TFA Cleavage | Significant in the absence of scavengers. | Use of scavengers, using Fmoc-Arg(Pbf)-OH instead. | [11] |

Table 3: Common Side Reactions and Mitigation Strategies.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful synthesis of arginine-containing peptides.

This protocol is a general procedure for the incorporation of Fmoc-Arg(Pbf)-OH into a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink-amide-PS resin) in a suitable solvent like N,N-dimethylformamide (DMF) or N-butylpyrrolidinone (NBP).

-

Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptidyl-resin using a 20% solution of piperidine in DMF. This is typically done in two steps of 5-10 minutes each.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling:

-

In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (1.5-2.0 equivalents relative to the resin loading).

-

Add an activating agent such as N,N'-diisopropylcarbodiimide (DIC) (1.5-2.0 eq.) and an additive like OxymaPure (1.5-2.0 eq.).

-

Allow the activation to proceed for a few minutes.

-

Add the activated Fmoc-Arg(Pbf)-OH solution to the deprotected peptidyl-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine in DMF).

This protocol is adapted from a method designed to reduce δ-lactam formation, particularly when using NBP as the solvent.[9]

-

Swell the resin in NBP.

-

Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in NBP.

-

Wash the resin thoroughly with NBP.

-

In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (1.75 eq.) and OxymaPure (1.5 eq.) in NBP.

-

Add this solution to the peptidyl-resin and allow it to reach the desired reaction temperature (e.g., 45°C).

-

Add half of the DIC (0.9 eq.) and let the reaction proceed for 30 minutes.

-

Add the remaining half of the DIC (0.9 eq.) along with a small additional amount of Fmoc-Arg(Pbf)-OH.

-

Maintain the reaction at 45°C for the remainder of the coupling time.

This protocol is for the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups.

-

Resin Washing and Drying: After the final synthesis cycle, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing arginine is Reagent R: TFA / Thioanisole / Anisole / 1,2-Ethanedithiol (EDT) (90:5:2:3 v/v).[9] Another widely used cocktail is TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v).[1][12]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (typically 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether multiple times.

-

Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the Fmoc protection of arginine.

Caption: General scheme for the synthesis of Fmoc-Arg(Pbf)-OH.

References

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.csic.es [digital.csic.es]

- 3. chempep.com [chempep.com]

- 4. researchgate.net [researchgate.net]

- 5. Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc-Arg(Tos)-OH | 83792-47-6 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. mdpi.com [mdpi.com]

Spectroscopic Characterization of Fmoc-Arg(NO₂)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Nα-Fmoc-Nω-nitro-L-arginine (Fmoc-Arg(NO₂)-OH), a critical building block in solid-phase peptide synthesis. The information presented here is essential for the characterization and quality control of this reagent in research and drug development settings.

Chemical Structure and Properties

Fmoc-Arg(NO₂)-OH is an L-arginine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidino group of the side chain is protected by a nitro group.

| Property | Value |

| CAS Number | 58111-94-7 |

| Molecular Formula | C₂₁H₂₃N₅O₆[1][2] |

| Molecular Weight | 441.44 g/mol [2] |

| Appearance | White to off-white powder[3] |

| Melting Point | 156 - 158 °C (decomposes)[3] |

Spectroscopic Data

Precise spectroscopic data for Fmoc-Arg(NO₂)-OH can be challenging to locate in publicly available databases. The following tables provide expected and representative data based on the chemical structure and known spectral characteristics of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of Fmoc-Arg(NO₂)-OH will exhibit characteristic signals for the Fmoc group, the arginine backbone, and the side chain protons. The chemical shifts are influenced by the solvent used for analysis.

Table 1: Representative ¹H NMR Chemical Shifts for Fmoc-Arg(NO₂)-OH

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.80 - 7.20 | m | Aromatic protons (Fmoc group) |

| 5.80 - 5.60 | d | NH (amide) |

| 4.40 - 4.10 | m | CH and CH₂ (Fmoc group) |

| 4.00 - 3.80 | m | α-CH (arginine) |

| 3.20 - 3.00 | m | δ-CH₂ (arginine side chain) |

| 1.90 - 1.50 | m | β-CH₂ and γ-CH₂ (arginine side chain) |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Representative ¹³C NMR Chemical Shifts for Fmoc-Arg(NO₂)-OH

| Chemical Shift (δ) ppm | Assignment |

| 173 - 170 | C=O (carboxyl) |

| 158 - 155 | C=O (Fmoc urethane) |

| 155 - 150 | C=N (guanidino) |

| 145 - 140 | Quaternary aromatic carbons (Fmoc) |

| 130 - 120 | Aromatic CH (Fmoc) |

| 70 - 65 | CH (Fmoc) |

| 55 - 50 | α-C (arginine) |

| 48 - 45 | CH₂ (Fmoc) |

| 42 - 38 | δ-C (arginine side chain) |

| 30 - 25 | β-C and γ-C (arginine side chain) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands for Fmoc-Arg(NO₂)-OH

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (carboxylic acid) |

| 3350 - 3250 | Medium | N-H stretch (amide and guanidino) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1725 - 1690 | Strong | C=O stretch (urethane and carboxylic acid) |

| 1600 - 1580 | Medium | C=C stretch (aromatic) |

| 1550 - 1500 | Strong | N-O asymmetric stretch (nitro group) |

| 1350 - 1300 | Strong | N-O symmetric stretch (nitro group) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the identity of the compound.

Table 4: Mass Spectrometry Data for Fmoc-Arg(NO₂)-OH

| Parameter | Value |

| Molecular Formula | C₂₁H₂₃N₅O₆[1][2] |

| Calculated Monoisotopic Mass | 441.1648 Da[1] |

| Expected [M+H]⁺ | 442.1721 m/z |

| Expected [M+Na]⁺ | 464.1541 m/z |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-Arg(NO₂)-OH in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or DMF-d₇) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use a diamond ATR (Attenuated Total Reflectance) accessory.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan beyond the expected molecular weight.

-

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the observed ions and compare them to the calculated values.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Fmoc-Arg(NO₂)-OH.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

Understanding the role of the nitro protecting group in Fmoc-Arg(NO2)-OH

An In-Depth Technical Guide to the Role of the Nitro Protecting Group in Fmoc-Arg(NO₂)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Arginine Protection in Peptide Synthesis

Arginine (Arg) is a fundamental amino acid integral to the function of many biologically active peptides and pharmaceutical ingredients. Its side chain contains a guanidino group, which is strongly basic with a pKa of approximately 12.5, meaning it remains protonated under physiological conditions. While this guanidinium moiety is often key to biological activity, its high basicity necessitates robust protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions and improve the solubility of the amino acid derivative in common solvents.

Historically, various protecting groups such as tosyl (Tos) and pentamethyldihydrobenzofuran-sulfonyl (Pbf) have been employed, each with its own set of advantages and drawbacks. Among the earliest strategies was the use of a nitro (NO₂) group. Recently, the NO₂ group has been revisited and has gained renewed interest, demonstrating significant advantages in stability, prevention of side reactions, and offering a unique orthogonal deprotection strategy. This guide provides a comprehensive technical overview of the function and application of the nitro protecting group in Fmoc-Arg(NO₂)-OH for modern peptide synthesis.

Core Function of the Nitro (NO₂) Protecting Group

The primary role of the nitro group is to reduce the potent basicity of the arginine side chain. As a strong electron-withdrawing group, the NO₂ moiety significantly lowers the pKa of the guanidino group. This deactivation is crucial for preventing the guanidino nitrogen from participating in unwanted reactions during the peptide chain elongation steps of SPPS. The two most significant benefits of this deactivation are the prevention of δ-lactam formation and the high stability of the protected monomer.

Prevention of δ-Lactam Formation

A major challenge during the incorporation of arginine in SPPS is the formation of a δ-lactam. This intramolecular cyclization is a significant side reaction that occurs during the activation of the C-terminal carboxyl group of the arginine derivative, leading to a terminated peptide chain. Studies have demonstrated that the use of the NO₂ protecting group on the guanidino side chain effectively prevents this δ-lactam formation, proving superior to other common protecting groups like Pbf in this regard.

Figure 1: Logical diagram illustrating how the NO₂ protecting group inhibits δ-lactam formation.

High Stability in Solution

Fmoc-Arg(NO₂)-OH exhibits exceptional stability in the common solvents used for SPPS, such as N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP). This stability persists even at elevated temperatures (e.g., 45°C) in the presence of coupling additives like OxymaPure. Comparative studies have shown that while other derivatives like Fmoc-Arg(Boc)₂-OH can degrade over time in solution, the NO₂ and Pbf analogues remain completely stable for over ten days, making them highly compatible with automated peptide synthesizers where reagent solutions may be stored for extended periods.

Orthogonal Deprotection Strategy

A significant advantage of the nitro group is its stability to the standard final cleavage cocktail (e.g., 95% Trifluoroacetic Acid). This allows for a flexible and orthogonal deprotection strategy. The NO₂ group can be selectively removed while the peptide is still attached to the solid support ("on-resin deprotection") using conditions that do not affect other acid-labile side-chain protecting groups. This feature is particularly valuable in the synthesis of complex peptides or for on-resin modifications like cyclization or labeling.

Quantitative Data Summary

The performance of Fmoc-Arg(NO₂)-OH has been quantitatively compared to other commonly used arginine derivatives. The data below is summarized from studies on stability and the propensity for δ-lactam formation.

Table 1: Stability of Protected Arginine Derivatives in Solution at Room Temperature

| Derivative | Solvent | Temperature | Stability Assessment |

|---|---|---|---|

| Fmoc-Arg(NO₂)-OH | DMF, NBP | Room Temp. | Stable for >10 days |

| Fmoc-Arg(NO₂)-OH | DMF, NBP | 45 °C | Stable (in presence of OxymaPure) |

| Fmoc-Arg(Pbf)-OH | DMF, NBP | Room Temp. | Stable for >10 days |

| Fmoc-Arg(Pbf)-OH | DMF, NBP | 45 °C | Stable (in presence of OxymaPure) |

| Fmoc-Arg(Boc)₂-OH | DMF, NBP | Room Temp. | Degrades over time |

| Fmoc-Arg(Boc)₂-OH | DMF, NBP | 45 °C | Degrades faster (in presence of OxymaPure) |

Data sourced from a 2020 study published in the International Journal of Molecular Sciences.

Table 2: Tendency for δ-Lactam Formation

| Derivative | Condition | δ-Lactam Formation Tendency |

|---|---|---|

| Fmoc-Arg(NO₂)-OH | Activation with DIC/OxymaPure | Least tendency |

| Fmoc-Arg(Pbf)-OH | Activation with DIC/OxymaPure | Significant tendency |

| Fmoc-Arg(Boc)₂-OH | Activation with DIC/OxymaPure | Higher tendency |

This table summarizes findings that Fmoc-Arg(NO₂)-OH shows the least propensity for the δ-lactam side reaction compared to Pbf and (Boc)₂ derivatives.

Experimental Protocols

The following are detailed methodologies for the key steps involving the use of Fmoc-Arg(NO₂)-OH in SPPS.

Protocol 1: Standard Coupling of Fmoc-Arg(NO₂)-OH in SPPS

This protocol describes the manual coupling of Fmoc-Arg(NO₂)-OH to a growing peptide chain on a solid support.

Materials:

-

Peptidyl-resin (with free N-terminal amine)

-

Fmoc-Arg(NO₂)-OH

-

OxymaPure®

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N,N-Dimethylformamide (DMF) or N-Butylpyrrolidinone (NBP)

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

Procedure:

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Coupling Solution Preparation:

-

In a separate vessel, prepare the coupling solution by dissolving Fmoc-Arg(NO₂)-OH (1.5 eq.), OxymaPure® (1.5 eq.), and DIC (1.5 eq.) in DMF or NBP.

-

-

Coupling Reaction:

-

Add the prepared coupling solution to the deprotected peptidyl-resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction completion using a qualitative method (e.g., Kaiser test).

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (5x) to remove any excess reagents. The resin is now ready for the next deprotection/coupling cycle.

-

Protocol 2: On-Resin Deprotection of the Nitro Group

This protocol details the selective removal of the NO₂ group from the arginine side chain while the peptide remains attached to the solid support.

Materials:

-

Peptidyl-resin containing Arg(NO₂)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Phenol

-

Hydrochloric acid (HCl), aqueous solution

-

2-Methyltetrahydrofuran (2-MeTHF)

-

DMF, DCM, Methanol (MeOH)

Procedure:

-

Deprotection Cocktail Preparation:

-

Prepare a solution of 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.

-

-

Resin Treatment:

-

Add the deprotection cocktail to the peptidyl-resin.

-

Heat the reaction mixture to 55 °C and allow it to react for 1 hour with occasional swirling.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with 2-MeTHF, DMF, DCM, and MeOH to remove all traces of the tin salts and other reagents.

-

-

Drying:

-

Dry the resin under vacuum. The peptide is now deprotected at the arginine side chain and can proceed to global deprotection or further on-resin modification.

-

Protocol 3: Global Deprotection and Cleavage from Resin

This protocol is for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups. Note that the NO₂ group is stable under these standard TFA conditions. If Arg(NO₂) is present, it will remain on the final peptide unless previously removed via Protocol 2.

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cold diethyl ether

Procedure:

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail mixture of TFA, TIS, and H₂O in a ratio of 95:2.5:2.5.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the peptidyl-resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature with occasional swirling.

-

-

Peptide Precipitation:

-

Filter the resin to collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

-

Isolation:

-

Centrifuge the mixture to form a peptide pellet.

-

Decant the ether.

-

Wash the peptide pellet with additional cold diethyl ether to remove scavengers.

-

Dry the final peptide product under vacuum.

-

Visualizations: Workflows and Mechanisms

To clarify the processes described, the following diagrams have been generated using Graphviz.

Figure 2: General SPPS workflow incorporating Fmoc-Arg(NO₂)-OH and its orthogonal deprotection choices.

Figure 3: Detailed workflow for the on-resin deprotection of the nitro group using SnCl₂.

Conclusion

The nitro protecting group, used in Fmoc-Arg(NO₂)-OH, serves as a highly effective and robust tool for modern solid-phase peptide synthesis. Its strong electron-withdrawing nature successfully mitigates the high basicity of the arginine guanidino group, leading to two primary benefits: the significant prevention of chain-terminating δ-lactam formation and excellent stability in solution. Furthermore, its stability to standard TFA cleavage conditions provides a valuable orthogonal deprotection pathway, allowing for selective on-resin manipulations that are critical for the synthesis of complex peptides. For researchers, scientists, and drug development professionals, Fmoc-Arg(NO₂)-OH represents a reliable and advantageous alternative to other protected arginine derivatives, enabling higher fidelity and flexibility in the production of arginine-containing peptides.

Fmoc-Arg(NO2)-OH: A Technical Guide for Researchers in Peptide Synthesis and Drug Discovery

For immediate reference, the key identifiers for Fmoc-N-ω-nitro-L-arginine (Fmoc-Arg(NO2)-OH) are provided below.

| Parameter | Value |

| CAS Number | 58111-94-7[1][2][3][4][5][6] |

| Molecular Weight | 441.44 g/mol [1][2][3][5][6][7][8] |

| Molecular Formula | C₂₁H₂₃N₅O₆[1][2][4][5][6][8] |

Introduction

Fmoc-N-ω-nitro-L-arginine (this compound) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of arginine-containing peptides. The nitro (-NO₂) group serves as a robust protecting group for the guanidino function of the arginine side chain, preventing undesirable side reactions during peptide elongation. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in SPPS, and its application in the study of nitric oxide signaling pathways.

Physicochemical Properties and Handling

This compound is typically a white to off-white powder with good solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP).[7] It is recommended to store the compound in a dark, inert atmosphere at 2-8°C.[2][3]

The nitro protecting group is notable for its stability under the mildly basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of standard cleavage cocktails (e.g., trifluoroacetic acid-based). This orthogonality allows for its selective removal at a desired stage of the synthesis.

Application in Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in SPPS offers several advantages, most notably the prevention of δ-lactam formation, a common side reaction associated with other arginine-protecting groups that can lead to chain termination.

Experimental Workflow for SPPS using this compound

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Detailed Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines the manual coupling of this compound to a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptidyl-resin

-

This compound (3 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) (3 equivalents)

-

Dimethylformamide (DMF)

Procedure:

-

Swell the resin in DMF for at least 30 minutes.

-

Perform Fmoc deprotection on the resin-bound peptide using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, dissolve this compound, DIC, and OxymaPure in DMF.

-

Add the activation solution to the deprotected peptidyl-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: On-Resin Deprotection of the Nitro Group

The nitro group can be selectively removed while the peptide is still attached to the resin.

Materials:

-

Peptidyl-resin containing Arg(NO₂)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Phenol

-

Aqueous Hydrochloric acid (HCl)

-

2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

Prepare a deprotection cocktail of 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[1]

-

Add the deprotection cocktail to the peptidyl-resin.

-

Heat the reaction mixture to 55°C and allow it to proceed until completion (monitorable by HPLC analysis of a cleaved aliquot).[1]

-

Drain the deprotection solution and wash the resin thoroughly with 2-MeTHF, followed by DMF.

Role in Nitric Oxide Signaling Pathway Research

Beyond its role in peptide synthesis, the Nω-nitro-L-arginine moiety is a potent inhibitor of nitric oxide synthases (NOS), the enzymes responsible for the endogenous production of nitric oxide (NO) from L-arginine.[9][10] This inhibitory activity makes Nω-nitro-L-arginine and its derivatives valuable tools for studying the physiological and pathophysiological roles of NO.

Nitric oxide is a critical signaling molecule involved in a vast array of biological processes, including vasodilation, neurotransmission, and the immune response. Dysregulation of the NO pathway is implicated in conditions such as hypertension, atherosclerosis, and neurodegenerative diseases. By incorporating Nω-nitro-L-arginine into peptides or using it as a standalone inhibitor, researchers can probe the function of NOS isoforms and elucidate the downstream effects of NO signaling.

Simplified Nitric Oxide Synthesis Pathway and Inhibition

Caption: Inhibition of the nitric oxide synthesis pathway by Nω-nitro-L-arginine.

Conclusion

This compound is a versatile and valuable reagent for both peptide synthesis and biochemical research. Its stability and the specific conditions required for the removal of the nitro protecting group provide a high degree of control in the synthesis of complex peptides. Furthermore, the inherent biological activity of the Nω-nitro-L-arginine core as a nitric oxide synthase inhibitor makes it a powerful tool for investigating the intricate roles of nitric oxide in health and disease, thereby facilitating drug discovery and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. The nitric oxide synthase inhibitor NG-nitro-L-arginine decreases defibrillation-induced free radical generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Resurgence of a Classic: A Technical Guide to Fmoc-Arg(NO2)-OH in Modern Peptide Research

For Researchers, Scientists, and Drug Development Professionals

The synthesis of arginine-rich peptides is a cornerstone of drug discovery and biomedical research. However, the unique properties of arginine's guanidino group present significant challenges in solid-phase peptide synthesis (SPPS). The strong basicity of this side chain (pKa ≈ 12.5) necessitates robust protection to prevent unwanted side reactions.[1] While various protecting groups have been developed, Nω-nitro-L-arginine, protected at the N-alpha position with the fluorenylmethyloxycarbonyl (Fmoc) group (Fmoc-Arg(NO2)-OH), is experiencing a renaissance. This technical guide provides an in-depth analysis of the applications, advantages, and detailed protocols for utilizing this compound in peptide research, offering a valuable alternative to more common protecting groups like Pbf and Pmc.[1]

Core Advantages of the Nitro Protecting Group

The primary advantage of employing the nitro group for arginine side-chain protection lies in its ability to mitigate a critical side reaction: δ-lactam formation.[1][2][3][4][5] This intramolecular cyclization can occur during the activation and coupling of arginine, leading to chain termination and purification challenges. The strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the guanidino moiety, thereby preventing this undesirable reaction.[1]

Recent studies have demonstrated that this compound exhibits a lower propensity for δ-lactam formation compared to other commonly used arginine derivatives such as Fmoc-Arg(Pbf)-OH and Fmoc-Arg((Boc)2)-OH.[2][4] Furthermore, this compound displays high stability in common SPPS solvents like N,N-Dimethylformamide (DMF) and N-Butylpyrrolidinone (NBP).[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value |

| Molecular Formula | C₂₁H₂₃N₅O₆[6][7] |

| Molecular Weight | 441.44 g/mol [7][8] |

| Appearance | White solid[6] |

| Purity | Typically >96-98% (HPLC)[6][7][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[8] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound in SPPS.

Standard Coupling of this compound

This protocol outlines the manual coupling of this compound to a growing peptide chain on a solid support.[1]

Materials:

-

Peptidyl-resin (pre-swollen in DMF)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF) or N-Butylpyrrolidinone (NBP)

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.[1]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain and repeat the treatment for 10 minutes.[1]

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).[1]

-

Coupling: In a separate vessel, prepare the coupling solution by dissolving this compound (1.5 eq.), OxymaPure® (1.5 eq.), and DIC (1.5 eq.) in DMF or NBP. Add the coupling solution to the deprotected peptidyl-resin. Allow the reaction to proceed for 1-2 hours at room temperature.[1]

-

Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).[1]

-

Washing: Drain the coupling solution. Wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).[1]

-

Drying: Dry the resin under a vacuum.[1]

Standard SPPS Coupling Workflow for this compound.

On-Resin Deprotection of the Nitro Group

A key advantage of the nitro protecting group is its stability to the final acidic cleavage cocktail, allowing for orthogonal deprotection strategies. This protocol details the removal of the NO2 group from the arginine side chain while the peptide is still attached to the resin.[1][2][4]

Materials:

-

Peptidyl-resin containing Arg(NO2)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Phenol

-

Hydrochloric acid (HCl), aqueous solution

-

2-Methyltetrahydrofuran (2-MeTHF)

-

DMF, DCM, MeOH

Procedure:

-

Prepare the Deprotection Cocktail: Prepare a solution of 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[1][9]

-

Resin Treatment: Add the deprotection cocktail to the peptidyl-resin. Heat the reaction mixture to 55 °C.[1][2][4][5][9]

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with 2-MeTHF, DMF, DCM, and MeOH.[1]

-

Drying: Dry the resin under a vacuum.[1]

On-Resin Nitro Group Deprotection Workflow.

Global Deprotection and Cleavage from the Resin

This protocol is for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups. The NO2 group is stable under these conditions, and if not previously removed, will remain on the arginine residue.[1]

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cold diethyl ether

Procedure:

-

Prepare the Cleavage Cocktail: Prepare a mixture of TFA, TIS, and H₂O in a ratio of 95:2.5:2.5.[1][2]

-

Cleavage: Add the cleavage cocktail to the peptidyl-resin. Allow the reaction to proceed for 1 hour at room temperature with occasional swirling.[1]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.[1]

-

Washing: Wash the peptide pellet with cold diethyl ether.[1]

-

Drying: Dry the peptide under a vacuum.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]

- 3. [PDF] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]

- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C21H23N5O6 | CID 12096824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS:58111-94-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. researchgate.net [researchgate.net]

The Enduring Legacy of Nitro-Protected Arginine: A Technical Guide to its Discovery and Synthetic Applications

For decades, the unique properties of Nω-nitro-L-arginine have made it a valuable tool in the synthesis of complex peptides. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and modern applications of this enduring protecting group. We delve into the seminal work of Bergmann and Zervas, provide detailed experimental protocols, and present a quantitative comparison with other common arginine protecting groups.

A Historical Perspective: The Genesis of Nitroarginine

The journey of nitro-protected arginine begins in the early 20th century, a pivotal era in peptide chemistry. In 1932, Max Bergmann and Leonidas Zervas published their groundbreaking work on a general method for peptide synthesis, primarily introducing the benzyloxycarbonyl (Cbz or Z) group. Within this seminal paper, they also laid the foundation for the use of the nitro group to protect the guanidino function of arginine, a critical step in overcoming the challenges posed by this highly basic amino acid in peptide chain elongation.[1] This early work established the nitro group as one of the first effective strategies for arginine protection, a testament to the ingenuity of these pioneers in the field.

While other protecting groups have since been developed, the nitro group has seen a resurgence in interest due to its unique stability and orthogonal deprotection methods.[2] It offers distinct advantages in preventing common side reactions that can plague peptide synthesis, ensuring the integrity and purity of the final product.

Core Advantages of Nitro-Protected Arginine in Synthesis

The enduring utility of Nω-nitro-L-arginine stems from several key properties that address common challenges in solid-phase peptide synthesis (SPPS). The strong electron-withdrawing nature of the nitro group effectively reduces the basicity of the guanidino moiety, thereby preventing undesirable side reactions during peptide chain elongation.[2]

One of the most significant advantages is the prevention of δ-lactam formation. This irreversible intramolecular cyclization is a major side reaction during the activation of arginine, leading to chain termination and the formation of deletion sequences. The use of the nitro group has been shown to effectively suppress this problematic side reaction.[3]

Furthermore, Fmoc-Arg(NO2)-OH exhibits remarkable stability in common SPPS solvents such as DMF and NBP, even at elevated temperatures. This stability contrasts with some other protected arginine derivatives, which can be prone to degradation over time.[3]

Quantitative Comparison of Arginine Protecting Groups